2-(Methoxymethyl)-5-nitrofuran is a chemical compound that belongs to the nitrofuran class, which is characterized by a furan ring substituted with a nitro group. This compound is of interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial agent. The methoxymethyl group enhances its solubility and biological activity, making it a subject of various studies aimed at understanding its synthesis, properties, and applications.
2-(Methoxymethyl)-5-nitrofuran can be sourced from chemical suppliers like Sigma-Aldrich, which provides it for research purposes. It is classified under the category of nitro compounds and heterocyclic compounds. The presence of both the methoxymethyl and nitro groups contributes to its unique chemical behavior and potential biological activities.
The synthesis of 2-(Methoxymethyl)-5-nitrofuran typically involves several steps:
For example, one method involves reacting 5-nitrofuran with paraformaldehyde in the presence of an acid catalyst, followed by methylation using methyl iodide or dimethyl sulfate to introduce the methoxymethyl group .
The molecular structure of 2-(Methoxymethyl)-5-nitrofuran can be represented as follows:
The compound's structure contributes to its reactivity and biological properties, particularly in interactions with enzymes or bacterial targets.
2-(Methoxymethyl)-5-nitrofuran can undergo various chemical reactions typical of nitro compounds:
These reactions are crucial for developing derivatives with improved efficacy against microbial targets.
The mechanism of action for compounds like 2-(Methoxymethyl)-5-nitrofuran primarily involves the inhibition of bacterial enzyme systems. The nitro group plays a significant role in this process:
Studies indicate that similar compounds exhibit potent antibacterial activity through these mechanisms, making them valuable in drug development .
Relevant data from studies suggest that variations in substituents on the furan ring can significantly affect both solubility and biological activity .
2-(Methoxymethyl)-5-nitrofuran has several notable applications:
The development of nitrofuran antibiotics represents a significant milestone in antimicrobial chemotherapy. Nitrofurazone (nitrofural), approved in 1945, was the first clinically utilized nitrofuran derivative, demonstrating efficacy against Gram-positive and Gram-negative pathogens [1]. This breakthrough established the pharmacophoric importance of the 5-nitrofuran scaffold and spurred synthetic efforts to explore structurally modified derivatives. Within this context, 2-(methoxymethyl)-5-nitrofuran (CAS 586-84-5) emerged as a synthetic analogue designed to modulate the physicochemical and biological properties of the parent scaffold. Historical records identify this compound under multiple designations—including Furbenal, Furaspor, and 5-Nitro-2-furfuryl methyl ether—reflecting its investigation as a potential antimicrobial agent during the mid-20th century surge in nitrofuran research [3] [7].
The synthesis of 2-(methoxymethyl)-5-nitrofuran occurred against a backdrop of intense interest in nitroaromatic compounds for treating parasitic and bacterial infections. Notably, nifurtimox—a structurally complex nitrofuran approved decades after its initial use for Chagas disease—exemplifies the therapeutic potential and challenges associated with this class [1]. While 2-(methoxymethyl)-5-nitrofuran did not achieve comparable clinical prominence, its development underscores systematic structure-activity relationship (SAR) explorations aimed at optimizing nitrofuran bioactivity through side chain modifications at the C2 position of the furan ring.
Table 1: Key Historical Milestones in Nitrofuran Development
Year | Compound | Significance | Structural Feature |
---|---|---|---|
1944 | Nitrofurazone | First nitrofuran antibiotic discovered; confirmed broad-spectrum antimicrobial properties [1] [6] | C2: Semicarbazide |
1945 | Nitrofurazone | FDA approval for topical anti-infective use | C2: Semicarbazide |
1950s | 2-(Methoxymethyl)-5-nitrofuran | Synthetic analogue explored for antimicrobial optimization [3] [7] | C2: Methoxymethyl ether |
1963 | Metronidazole | FDA-approved 5-nitroimidazole derivative for anaerobic infections | Nitroheterocycle scaffold |
2020 | Nifurtimox | FDA approval for Chagas disease (after decades of use) | C2: Thioether side chain |
2-(Methoxymethyl)-5-nitrofuran belongs to the nitroarene subclass of nitroaromatic compounds, characterized by a nitro group (-NO₂) directly attached to an aromatic furan ring. Its molecular formula is C₆H₇NO₄, with a molecular weight of 157.12 g/mol [3] [7]. The compound exhibits specific physicochemical properties: a density of ~1.281–1.344 g/cm³, a boiling point estimated at 281.76°C, and a refractive index of approximately 1.5325 [3] [7]. Its structural identity hinges on two critical features: the nitro group at the C5 position of the furan ring and the methoxymethyl (-CH₂OCH₃) substituent at the C2 position.
This substitution pattern is pharmacologically significant. Nitrofurans require the nitro group at C5 for bioactivation via enzymatic reduction; positional isomers like 4-nitrofuran or 3-nitrofuran lack comparable electron distribution for efficient bioreduction [1] [6]. Computational studies comparing benzene and nitrobenzene demonstrate that nitro substitution dramatically lowers the lowest unoccupied molecular orbital (LUMO) energy—a critical factor enabling nitroaromatics to accept electrons from biological reductases [1]. In 2-(methoxymethyl)-5-nitrofuran, the electron-withdrawing nitro group (σp = +0.78) creates electron deficiency at C5, facilitating nucleophilic attack during enzymatic activation.
The C2 methoxymethyl group distinguishes this compound from other nitrofurans. Compared to hydrophilic side chains (e.g., nitrofurantoin’s hydantoin), the methoxymethyl ether enhances lipophilicity (cLogP ~0.9–1.85) [7], potentially improving membrane permeability. Structural analyses reveal that such C2 modifications influence molecular volume, polar surface area (68.2 Ų) [7], and hydrogen-bonding capacity (H-bond acceptor count=4, H-bond donor count=0) [7], thereby modulating biodistribution.
Table 2: Structural and Physicochemical Comparison of Representative Nitrofurans
Compound | C2 Substituent | cLogP | Polar Surface Area (Ų) | Molecular Weight (g/mol) | Key Bioactivity |
---|---|---|---|---|---|
2-(Methoxymethyl)-5-nitrofuran | -CH₂OCH₃ | ~0.9–1.85 | 68.2 | 157.12 | Antimicrobial (exploratory) |
Nitrofurazone | -NH-C(=NH)NH₂ | -0.82 | 125.0 | 198.14 | Broad-spectrum topical antibiotic |
Nitrofurantoin | -CH=N-NC₄H₄O₂ (hydantoin) | -0.48 | 126.0 | 238.16 | Urinary tract antibiotic |
Furaltadone | -(CH₂)₂N-CH(COCH₃)CH₂OH | -0.07 | 117.0 | 325.29 | Veterinary antibacterial |
The bioactivity of 2-(methoxymethyl)-5-nitrofuran arises from synergistic interactions between its two key functional groups: the nitro group and the methoxymethyl ether.
Nitro Group (-NO₂) as a Bioactivation Handle
The nitro group is fundamentally a prodrug moiety requiring enzymatic reduction to exert cytotoxic effects. Under anaerobic or low-oxygen conditions (common in bacterial cells or hypoxic tissues), bacterial reductases (e.g., nitroreductases) catalyze the stepwise reduction of the nitro group. This generates reactive intermediates—including the nitro radical anion (NO₂•⁻), nitroso (R-N=O), and hydroxylamine (R-NHOH)—before yielding the inert amine (R-NH₂) [1] [6]. The nitro radical anion is particularly cytotoxic; under aerobic conditions, it undergoes futile cycling with oxygen, generating superoxide anion (O₂•⁻) and other reactive oxygen species (ROS) [4] [6]. This oxidative stress damages microbial DNA, proteins, and membranes. Additionally, the hydroxylamine intermediate can form covalent adducts with cellular nucleophiles (e.g., thiols or amines), inhibiting essential enzymes like malate dehydrogenase or glutathione reductase [6]. Computational studies confirm that nitrofurans exhibit strong binding affinities to such targets due to electrostatic complementarity with active sites [6].
Methoxymethyl Ether (-OCH₂OCH₃) as a Modulator of Pharmacokinetics
While the nitro group drives the primary mechanism, the methoxymethyl substituent critically influences drug disposition and target engagement. Compared to smaller C2 groups (e.g., methyl or aldehyde), the methoxymethyl ether:
Table 3: Functional Group Contributions to Bioactivity
Functional Group | Key Chemical Properties | Biological Consequences |
---|---|---|
Nitro (-NO₂) | Strong electron-withdrawing (σp = +0.78); Lowers LUMO energy; Reducible to multiple intermediates | Enzymatic bioactivation; ROS generation; Enzyme inhibition via covalent modification; Selective toxicity under low O₂ |
Methoxymethyl ether (-CH₂OCH₃) | Moderate lipophilicity; Metabolic stability; H-bond acceptor capacity; Steric volume ~24.5 ų | Enhanced membrane permeability; Prolonged half-life; Target site penetration; Reduced polarity versus parent nitrofurans |
The interplay between these groups positions 2-(methoxymethyl)-5-nitrofuran as a chemically stable prodrug capable of targeted activation. While comprehensive biological data remains limited in public sources, its structural kinship with FDA-approved nitrofurans (e.g., nitrofurantoin, nifurtimox) underscores the therapeutic rationale behind its design [1] [4].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0